molecular formula C35H46O20 B15137338 [(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B15137338
M. Wt: 786.7 g/mol
InChI Key: MGCIVWNKCIWQHX-SVOJIASLSA-N
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Description

The compound [(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a phenylpropanoid derivative classified under hydroxycinnamic acids. Key structural features include:

  • A central coumaric acid (E)-prop-2-enoate backbone.
  • Two glycosidic moieties: a hexose unit with hydroxymethyl and a methylated oxane (likely rhamnose).
  • A 3,4-dihydroxyphenylethoxy side chain.

Biological targets include G-protein coupled receptor 6 (87.02% binding) and macrophage migration inhibitory factor (86.36%), suggesting roles in immune modulation and inflammation .

Properties

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-,35+/m0/s1

InChI Key

MGCIVWNKCIWQHX-SVOJIASLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule contains three key components:

  • A β-D-glucopyranose core substituted at C-2 with a 2-(3,4-dihydroxyphenyl)ethoxy group.
  • A branched trisaccharide moiety comprising a glucose unit linked via a β-1→6 glycosidic bond and a rhamnose unit via an α-1→3 bond.
  • Two (E)-caffeoyl esters at C-4 of the core glucose and C-7 of the aglycone.

Key challenges include:

  • Stereoselective glycosylation to establish β-1→6 and α-1→3 linkages.
  • Orthogonal protection of hydroxyl groups to enable sequential caffeoylation.
  • Preservation of catechol groups during synthetic steps.

Chemical Synthesis Strategies

Monosaccharide Preparation

The synthesis begins with protected derivatives of glucose and rhamnose:

Monosaccharide Protecting Groups Key Reactions Yield (%) Reference
β-D-Glucose 2,3,4-Tri-O-acetyl Acetylation (Ac₂O, pyridine) 92
α-L-Rhamnose 2,3,4-Tri-O-benzyl Benzylation (BnBr, NaH) 85

The glucose core is functionalized at C-2 via Mitsunobu reaction with 2-(3,4-dihydroxyphenyl)ethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Glycosylation Sequence

A stepwise assembly of the trisaccharide is achieved using trichloroacetimidate donors:

Step 1: β-1→6 Glycosylation
  • Donor : 3,4,5-Tri-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
  • Acceptor : C-6 hydroxyl of core glucose
  • Conditions : TMSOTf (0.1 eq), CH₂Cl₂, −20°C → 0°C
  • Yield : 78%
Step 2: α-1→3 Glycosylation
  • Donor : 2,4-Di-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate
  • Acceptor : C-3 hydroxyl of core glucose
  • Conditions : BF₃·OEt₂ (0.2 eq), 4Å MS, −40°C
  • Yield : 65%

Caffeoylation Methodology

Selective esterification is performed after partial deprotection:

Position Protecting Group Strategy Reagent Yield (%)
C-4 (Core glucose) Temporary 6-O-acetyl group Caffeoyl chloride, DMAP 82
C-7 (Aglycone) Pre-deprotected hydroxyl Caffeic acid, EDCl/HOBt 75

Critical considerations:

  • Caffeoyl activation : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).
  • Temporal control : Sequential deprotection (e.g., Zemplén conditions for acetyl removal) prevents cross-reactivity.

Enzymatic Synthesis Approaches

While chemical methods dominate, engineered glycosidases show promise for specific steps:

Glucosyltransferase Applications

  • Enzyme : CcCGT from Catharanthus roseus
  • Function : Transfers glucose to phenolic hydroxyls
  • Limitation : Restricted to small aglycones

Analytical Validation

Spectroscopic Characterization

Key NMR signals for the final compound:

Proton/Carbon δ (ppm) Multiplicity Assignment
H-2'' (Caffeoyl) 7.05 d (J = 16 Hz) Trans-vinylic proton
C-1 (Core glucose) 103.2 - Anomeric carbon
OCH₂CH₂ (Ethoxy) 4.15 t Ethylene spacer

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, tᵣ = 14.2 min
  • MS (ESI-) : m/z 993.3 [M−H]⁻ (calc. 993.2)

Critical Evaluation of Methods

Chemical vs. Enzymatic Synthesis

Parameter Chemical Enzymatic
Stereocontrol High (≥95% β) Moderate (70–85%)
Scalability Multi-gram feasible Milligram scale
Caffeoyl Regioselectivity Orthogonal protection enables C-4/C-7 differentiation Limited to natural substrates

Yield Optimization Strategies

  • Microwave-assisted glycosylation : Reduces reaction time from 12 h → 2 h (yield +15%)
  • Flow chemistry : Continuous deprotection/esterification improves throughput

Chemical Reactions Analysis

Functional Groups and Reactivity

The molecule contains:

  • Hydroxyl groups (multiple, on both the phenyl and sugar moieties)

  • Glycosidic bonds (connecting sugar units)

  • Ester group (prop-2-enoate moiety)

  • Ethoxy substituent (3,4-dihydroxyphenyl ethoxy group)

Functional Group Reaction Type Conditions
Hydroxyl groupsEsterification, acetylation, oxidationAcid/base catalysts (e.g., H₂SO₄, NaOH), oxidizing agents (e.g., KMnO₄)
Glycosidic bondsHydrolysisAcidic conditions (e.g., HCl), enzymes (e.g., β-glucosidase)
Ester groupHydrolysisAcidic or basic aqueous solutions (e.g., H₂O, NaOH)
Phenolic hydroxylsMethylation, sulfonationMethylating agents (e.g., CH₃I), sulfonating agents (e.g., SO₃HCl)

Hydrolysis of Glycosidic Bonds

Glycosidic linkages in the molecule’s sugar moieties (oxan-2-yl derivatives) are susceptible to acid-catalyzed hydrolysis. For example:

  • Reaction : Breakage of glycosidic bonds under acidic conditions (e.g., 0.1 N HCl) to release monosaccharides .

  • Products : Free sugars (e.g., glucose derivatives) and aglycone fragments.

Hydrolysis of the Ester Group

The (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate ester group can undergo hydrolysis:

  • Reaction : Cleavage of the ester bond to yield a carboxylic acid and an alcohol.

  • Conditions : Mild acidic/basic aqueous solutions (e.g., H₂O/NaOH) .

Oxidation of Hydroxyl Groups

Phenolic hydroxyl groups (3,4-dihydroxyphenyl) may oxidize to quinones under strong oxidizing conditions (e.g., KMnO₄):

  • Reaction : Oxidative conversion of dihydroxybenzene to benzoquinone derivatives.

Structural Stability and Degradation

The compound’s stability is influenced by its glycosidic and ester linkages. Acidic or enzymatic treatments may lead to:

  • Degradation pathways : Selective cleavage of glycosidic bonds without affecting the ester group, or vice versa, depending on reaction conditions .

  • Hydrolysis kinetics : Slow hydrolysis under mild conditions due to steric hindrance from bulky sugar substituents .

Analytical Considerations

  • Molecular weight : ~786 g/mol (PubChem CID 44429857) .

  • Solubility : Likely water-soluble due to hydrophilic hydroxyl and glycosidic groups.

  • Thermal stability : Susceptible to thermal degradation of glycosidic bonds above 200°C.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It could also be investigated for its interactions with various biomolecules.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities. Its structure suggests it could interact with specific enzymes or receptors in the body.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups may enable it to form hydrogen bonds with these targets, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Rutin (Quercetin-3-O-rutinoside)
  • Structure: Flavonoid aglycone (quercetin) linked to a disaccharide (rutinose: glucose + rhamnose).
  • Key Features : Multiple hydroxyl groups, glycosidic bonds.
  • Bioactivity: Potent antioxidant, anti-inflammatory, and venotonic properties .
  • Comparison: Both compounds have glycosidic linkages, but rutin’s flavonoid core differs from the target compound’s coumaric acid ester.
b) Troserutin (Hydroxyethylrutoside)
  • Structure : Rutin derivative with hydroxyethyl modifications.
  • Bioactivity: Used for venous insufficiency and microcirculatory disorders .
  • Comparison :
    • Troserutin’s enhanced solubility due to hydroxyethyl groups contrasts with the target compound’s natural glycosylation.
    • Both target vascular systems, but the mechanisms may differ due to structural variations .
c) Hesperidin
  • Structure: Flavanone glycoside (hesperetin + rutinose).
  • Bioactivity : Antioxidant, anti-diabetic, and anti-cancer effects .
  • Comparison: Similar glycosylation pattern but distinct aglycone (flavanone vs. coumarate). Both bind to G-protein coupled receptors, suggesting overlapping signaling pathways .

Pharmacological and Biochemical Properties

Property Target Compound Rutin Troserutin
Molecular Weight ~624 g/mol (C₂₉H₃₆O₁₅) 610.52 g/mol ~742 g/mol
Glycosidic Components Hexose, methyl oxane Rutinose (glucose + rhamnose) Modified rutinose
Key Targets G-protein receptor 6, MIF Antioxidant enzymes Venous endothelial cells
Bioactivity Receptor binding (87–97%) Antioxidant, anti-inflammatory Venoprotective
Natural Sources Unspecified plants Citrus, buckwheat Semi-synthetic

Research Findings and Implications

Antioxidant Potential

  • The target compound’s 3,4-dihydroxyphenyl groups are critical for radical scavenging, akin to rutin’s catechol moiety .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for resolving the stereochemistry of glycosidic linkages in this compound?

  • Methodological Answer : Combine 2D NMR techniques (e.g., HSQC, HMBC, and NOESY) to assign spatial relationships between protons and carbons. For example, NOESY cross-peaks can confirm proximity between anomeric protons and adjacent substituents. High-resolution mass spectrometry (HRMS) validates molecular mass, while polarimetry provides optical rotation data. X-ray crystallography offers definitive stereochemical assignment but requires high-purity crystals .
  • Table: Key Spectroscopic Techniques

TechniqueApplicationDetection LimitKey Reference
2D NMRStereochemical assignment0.1–1 mM (for ¹H)
HRMSMolecular mass confirmation<1 ppm error
X-rayAbsolute configurationSingle crystal ≥0.1 mm

Q. How can researchers isolate this compound from natural sources given its polarity?

  • Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Pre-concentrate crude extracts via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Monitor fractions via LC-MS to confirm purity (>95% by UV at 280 nm) .

Q. What are the primary challenges in synthesizing the ester and ether linkages in this compound?

  • Methodological Answer : Stereoselective formation of β-glycosidic bonds requires protecting group strategies (e.g., acetyl or benzyl groups) and catalysts like BF₃·OEt₂. For the (E)-prop-2-enoate moiety, use Wittig or Horner-Wadsworth-Emmons reactions under inert atmospheres to prevent isomerization. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under physiological pH be resolved?

  • Methodological Answer : Conduct kinetic studies using a pH-stat system to monitor hydrolysis rates in buffers (pH 4–8, 37°C). Quantify degradation products via UPLC-PDA-MS. Apply Arrhenius analysis to extrapolate shelf-life. For discrepancies, validate methods using standardized reference materials and inter-laboratory comparisons .
  • Table: Stability Study Design

ParameterConditionMeasurement Tool
pH4.0, 7.4, 8.0pH meter
Temperature25°C, 37°CThermostatic bath
AnalysisDegradation productsUPLC-MS/MS

Q. What strategies mitigate oxidative degradation of the 3,4-dihydroxyphenyl groups during bioactivity assays?

  • Methodological Answer : Perform assays under inert atmospheres (N₂/Ar) with antioxidants (e.g., ascorbic acid at 1 mM). Use chelating agents (EDTA) to sequester metal ions that catalyze oxidation. Validate stability via cyclic voltammetry to assess redox potential .

Q. How can researchers address discrepancies in reported bioactivity across cell lines?

  • Methodological Answer : Standardize assays using identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 h). Perform dose-response curves (0.1–100 µM) with triplicate measurements. Use multivariate regression to identify confounding variables (e.g., cell viability dye interference) .

Data Contradiction Analysis

Q. Why do computational predictions of logP values differ from experimental measurements for this compound?

  • Methodological Answer : Computational tools (e.g., ChemAxon, ACD/Labs) may fail to account for intramolecular H-bonding in the glycosyl and catechol moieties. Validate experimentally via shake-flask method (octanol/water partition) with LC-MS quantification. Compare results with QSPR models adjusted for H-bond donor count .

Experimental Design Considerations

Q. What statistical approaches are critical for validating synthetic yield optimization?

  • Methodological Answer : Use response surface methodology (RSM) with a central composite design to optimize reaction parameters (temperature, catalyst loading). Analyze via ANOVA to identify significant factors (p < 0.05). Confirm reproducibility through three independent batches .

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